Cathepsin C-IN-5 vs. Cathepsin C-IN-4 (SF27): Direct Comparison of Enzymatic Potency
Cathepsin C-IN-5 demonstrates a lower IC50 (59.9 nM) against recombinant CatC compared to its structural analog Cathepsin C-IN-4 (SF27, IC50 = 65.6 nM), representing an approximately 9% improvement in enzymatic inhibitory potency [1][2]. Both compounds belong to the same chemical series, enabling a meaningful head-to-head comparison.
| Evidence Dimension | Enzymatic inhibition potency (IC50) against recombinant Cathepsin C |
|---|---|
| Target Compound Data | IC50 = 59.9 nM |
| Comparator Or Baseline | Cathepsin C-IN-4 (compound SF27): IC50 = 65.6 nM |
| Quantified Difference | ΔIC50 = 5.7 nM (9% improvement) |
| Conditions | Recombinant Cathepsin C enzymatic assay; conditions as reported by vendor datasheets |
Why This Matters
A lower IC50 may translate to reduced compound usage and lower effective concentrations in cellular or in vivo assays, offering potential cost and experimental design advantages.
- [1] TargetMol. Cathepsin C-IN-5 (T62494) Product Datasheet. View Source
- [2] MedChemExpress. Cathepsin C-IN-4 (HY-146581) Product Information. View Source
